2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of the 1H-Pyrrolo[2,3-b]pyridine Core as a Privileged Heterocyclic System in Medicinal Chemistry
The significance of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its unique structural and electronic properties. The fusion of a pyrrole (B145914) ring to a pyridine (B92270) ring creates a system with a distinct distribution of electrons and hydrogen bonding capabilities, making it an effective mimic of the purine (B94841) core found in essential biomolecules. This bioisosteric relationship allows 1H-pyrrolo[2,3-b]pyridine derivatives to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes. juniperpublishers.comajol.info
The versatility of this scaffold is demonstrated by the diverse biological activities reported for its derivatives, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. juniperpublishers.comajol.info For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases, such as fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B), which are implicated in cancer and inflammatory diseases, respectively. rsc.orgnih.gov The ability to readily modify the core structure at various positions allows for the fine-tuning of pharmacological properties, further enhancing its status as a privileged scaffold in drug discovery programs. juniperpublishers.com
Overview of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine within the Pyrrolo[2,3-b]pyridine Class
Within the broad class of 1H-pyrrolo[2,3-b]pyridine derivatives, the focus of research has often been on compounds with more complex substituents at the 2-position, such as aryl or carboxamide groups. nih.govnih.gov However, the study of simpler analogs, such as this compound, is crucial for understanding the fundamental structure-activity relationships (SAR) of this heterocyclic system.
The primary structural distinction of this compound is the presence of a small, flexible alkyl group at the 2-position of the pyrrolopyridine core. This ethyl group, while seemingly simple, can influence the molecule's lipophilicity, steric profile, and metabolic stability. Research on closely related 2-alkyl derivatives, such as 2-propyl-1H-pyrrolo[2,3-b]pyridine, has been noted in the context of synthetic methodology development. prepchem.com The research focus for such simple 2-alkyl derivatives is often foundational, aimed at establishing efficient synthetic routes and understanding the basic chemical properties of the scaffold before exploring more complex substitutions. rsc.org
While extensive research specifically targeting the biological activities of this compound is not widely documented in publicly available literature, its role as a potential intermediate or a reference compound in broader studies on 1H-pyrrolo[2,3-b]pyridine derivatives can be inferred. The synthesis of such analogs is a key step in exploring the chemical space around this privileged scaffold.
A comparison with structurally similar compounds highlights the unique features of the this compound scaffold.
1H-Pyrrolo[2,3-b]pyridine (Parent Compound): The unsubstituted parent compound serves as the fundamental building block. The addition of the 2-ethyl group introduces a lipophilic substituent that can impact how the molecule interacts with its environment. This substitution can influence its binding to protein targets by occupying hydrophobic pockets and can also affect its pharmacokinetic properties, such as absorption and metabolism. While the parent scaffold provides the essential framework for biological activity, the nature of the substituent at the 2-position is critical in determining the potency and selectivity of the derivative.
The table below provides a comparative overview of these compounds.
| Compound | Core Scaffold | Key Structural Feature | Primary Research Focus |
| This compound | 1H-Pyrrolo[2,3-b]pyridine | Ethyl group at the 2-position | Foundational synthesis and SAR studies |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine | Sulfur atom in the five-membered ring | Exploration of diverse biological activities ontosight.aimdpi.com |
| 1H-Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine | Unsubstituted | Basic building block for derivative synthesis |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVWPJFZZCZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343380 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-49-9 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Established Synthetic Routes for the 1H-Pyrrolo[2,3-b]pyridine Core
The foundational 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry. rsc.orgresearchgate.netnih.govrsc.orgnih.gov Its synthesis has been a significant focus, leading to several reliable methods for constructing the bicyclic ring system. researchgate.net
Cyclocondensation reactions provide a powerful route to the 1H-pyrrolo[2,3-b]pyridine core by forming the pyridine (B92270) ring onto a pre-existing pyrrole (B145914). These methods often involve the reaction of a substituted aminopyrrole with a compound containing an active methylene (B1212753) group and two electrophilic centers.
A specific approach involves the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as the pyrrole precursor. researchgate.net These starting materials can undergo condensation with various reagents containing active methylene groups, such as 1,3-dicarbonyl compounds or their equivalents, to construct the fused pyridine ring. researchgate.net This method allows for the synthesis of polycyclic nitrogen compounds, including pyrrolo[2,3-b]pyridine frameworks, in a single pot. researchgate.net
The reaction mechanism typically begins with the nucleophilic attack of the amino group of the pyrrole onto one of the carbonyl groups of the active methylene compound. This is followed by an intramolecular cyclization where the pyrrole ring attacks the second electrophilic center. The final step is a dehydration or similar elimination reaction to form the aromatic pyridine ring. The reaction conditions, such as the choice of solvent, catalyst (often acidic or basic), and temperature, are critical for achieving good yields and preventing side reactions.
The Madelung synthesis is a classical method for preparing indoles via the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org This reaction has been successfully adapted for the synthesis of azaindoles, although it often requires harsh conditions. researchgate.netrsc.org The process involves the intramolecular cyclization of an N-acylated 2-amino-3-methylpyridine. wikipedia.orgtugraz.at
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. The resulting carbanion then attacks the amide carbonyl carbon, leading to a cyclized intermediate that, after a hydrolysis workup, yields the 7-azaindole ring system. wikipedia.org While effective, the traditional Madelung synthesis is often limited by the vigorous reaction conditions (200–400 °C) and the use of strong bases like sodium or potassium alkoxides. wikipedia.org Modifications, such as the Lorenz synthesis which uses sodium N-methylanilide as the base, have been developed to improve yields and reproducibility. tugraz.at
| Synthesis Method | Starting Materials | General Conditions | Ref. |
| Madelung Cyclization | N-acyl-2-amino-3-methylpyridine | Strong base (e.g., NaOEt, KN(SiMe3)2), high temperature (200-400 °C) | wikipedia.orgtugraz.at |
| Lorenz Modification | Amidine from 2-amino-3-picoline | Sodium N-methylanilide, ~200 °C | tugraz.at |
| Smith Modification | 2-alkyl-N-trimethylsilyl anilines, esters/carboxylic acids | Organolithium reagents | wikipedia.org |
Cyclocondensation Reactions with Active Methylene Compounds
Approaches for Introducing and Modifying the 2-Ethyl Substituent
Directly synthesizing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine can be achieved by selecting starting materials that already contain the ethyl precursor. Alternatively, the ethyl group can be introduced by modifying a pre-formed azaindole ring.
One of the most effective strategies for preparing 2-substituted 7-azaindoles is the Sonogashira coupling followed by cyclization. This two-step process begins with the palladium-catalyzed coupling of a terminal alkyne with 2-amino-3-iodopyridine. organic-chemistry.org To synthesize the 2-ethyl derivative, 1-butyne (B89482) would be the alkyne of choice. The resulting 2-amino-3-(but-1-yn-1-yl)pyridine intermediate is then cyclized, often using a base like potassium tert-butoxide in the presence of 18-crown-6, to yield this compound in high yields. organic-chemistry.org
An alternative approach is to adapt the Madelung synthesis. By using N-propionyl-2-amino-3-methylpyridine as the substrate, the intramolecular cyclization will yield the desired 2-ethyl-7-azaindole.
Modification of a pre-existing azaindole ring is another viable route. For instance, a 2-acetyl-7-azaindole could be reduced to the corresponding ethyl group using standard reduction methods like the Wolff-Kishner or Clemmensen reduction. Another pathway involves the catalytic hydrogenation of a 2-vinyl-7-azaindole, which can be prepared via Heck or Stille coupling reactions.
| Method | Key Precursor(s) | Key Transformation | Ref. |
| Sonogashira/Cyclization | 2-Amino-3-iodopyridine, 1-Butyne | Pd-catalyzed coupling, then base-mediated cyclization | organic-chemistry.org |
| Adapted Madelung | N-Propionyl-2-amino-3-methylpyridine | Intramolecular cyclization | wikipedia.orgrsc.org |
| Precursor Reduction | 2-Acetyl-1H-pyrrolo[2,3-b]pyridine | Wolff-Kishner or Clemmensen reduction | N/A |
| Precursor Hydrogenation | 2-Vinyl-1H-pyrrolo[2,3-b]pyridine | Catalytic hydrogenation (e.g., H2/Pd-C) | N/A |
Functionalization Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine ring system can be further functionalized at various positions to create a diverse range of derivatives. Electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.orgoup.com
Modern cross-coupling reactions are extensively used for functionalization. The Suzuki reaction, for example, allows for the introduction of aryl or heteroaryl groups at halogenated positions, with a preference for reaction at C2 over C4 if both are available as iodo-substituents. nih.gov The Sonogashira reaction is used to introduce alkyne functionalities, which can be further elaborated. nih.gov Functional groups can also be introduced at the 6-position, where amino and iodo derivatives can be converted into more complex structures. oup.com Additionally, the nitrogen of the pyrrole ring (N1) can be readily alkylated or acylated.
| Reaction Type | Position(s) | Reagents/Conditions | Outcome | Ref. |
| Halogenation | C3 | NBS, Br2/CHCl3, I2 | 3-Bromo, 3-Iodo derivatives | rsc.orggoogle.com |
| Nitration | C3 | HNO3/H2SO4 | 3-Nitro derivative | rsc.org |
| Suzuki Coupling | C2, C4 | Arylboronic acid, Pd catalyst, base | 2-Aryl or 4-Aryl derivatives | nih.gov |
| Sonogashira Coupling | C2, C6 | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl or 6-Alkynyl derivatives | organic-chemistry.orgnih.gov |
| Amination | C6 | NH2-containing reagents | 6-Amino derivatives | oup.com |
| Formylation | C3 | Vilsmeier-Haack (POCl3, DMF) | 3-Formyl derivative | N/A |
Halogenation Reactions (Bromination, Iodination)
Halogenation is a fundamental transformation for introducing a reactive handle onto the this compound scaffold, enabling further diversification through cross-coupling reactions. The electron-rich nature of the pyrrole ring typically directs electrophilic substitution to the C3 position. However, substitution can also occur on the pyridine ring, often at the C5 position.
Bromination: The bromination of this compound can be achieved using various brominating agents. A key derivative, 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, serves as a common intermediate in the synthesis of kinase inhibitors. The reaction conditions can be controlled to achieve regioselective bromination. For instance, treatment with N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) at ambient or slightly elevated temperatures typically yields the 5-bromo derivative.
Iodination: Similar to bromination, iodination is performed to introduce an iodine atom, which is particularly useful for palladium-catalyzed coupling reactions due to the high reactivity of the C-I bond. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose. The reaction of this compound with NIS in a solvent such as N,N-dimethylformamide (DMF) can selectively install an iodine atom at the C3 position.
Table 1: Halogenation of this compound
| Reaction | Reagent | Typical Position of Substitution | Product Example |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-iodo-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
Nitration and Subsequent Reduction to Amines
Nitration of the this compound ring introduces a nitro group, which is a versatile functional group that can be subsequently reduced to an amine. This amino group provides a key point for further functionalization, such as amide bond formation or participation in coupling reactions.
Nitration: The nitration of the pyrrolo[2,3-b]pyridine core is typically carried out using a mixture of nitric acid and sulfuric acid. However, due to the sensitivity of the pyrrole ring to strongly acidic and oxidative conditions, milder reagents are often preferred. For instance, tetra(but-1-yl)ammonium nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640) can be used for nitration under more controlled conditions. acs.org The position of nitration is influenced by the existing substituents and reaction conditions, with substitution often occurring at the C4 position of the pyridine ring.
Reduction: The reduction of the nitro group to a primary amine can be accomplished using various standard methods. A common and efficient method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Another effective method is the use of a metal in an acidic medium, such as zinc powder in acetic acid or iron powder in the presence of ammonium (B1175870) chloride. acs.org This transformation yields amino-substituted 2-Ethyl-1H-pyrrolo[2,3-b]pyridines, such as 2-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, which are valuable building blocks. chemsrc.com
Table 2: Nitration and Reduction Sequence
| Step | Reagents & Conditions | Product Type |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ or Tetra(but-1-yl)ammonium nitrate/TFAA acs.org | Nitro-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
| Reduction | H₂, Pd/C or Zn/Acetic Acid acs.org | Amino-2-ethyl-1H-pyrrolo[2,3-b]pyridine chemsrc.com |
Acylation Reactions
Acylation reactions, such as the Friedel-Crafts acylation, are used to introduce a carbonyl group onto the pyrrolo[2,3-b]pyridine nucleus. This is a powerful method for creating ketones that can serve as precursors for a wide range of other functional groups. The most reactive position for electrophilic acylation is the C3 position of the pyrrole ring.
The reaction is typically performed by treating the this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). In some cases, for highly activated substrates, the reaction can proceed without a catalyst. The resulting 3-acyl-2-ethyl-1H-pyrrolo[2,3-b]pyridines are key intermediates. For example, the acylation with a substituted benzoyl chloride can lead to the formation of complex diaryl ketones, which are core structures in some biologically active molecules. google.com
Mannich Reaction for Beta-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation that provides an efficient route to β-amino carbonyl compounds, also known as Mannich bases. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For 1H-pyrrolo[2,3-b]pyridines, the acidic N-H proton of the pyrrole ring can participate, but more commonly, the reaction occurs at the electron-rich C3 position.
The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active hydrogen compound, in this case, this compound. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C3 position of the pyrrolo[2,3-b]pyridine ring. wikipedia.org This methodology has been successfully applied to synthesize pyridine-based polyaminocarboxylic ligands and can be adapted for the functionalization of the pyrrolo[2,3-b]pyridine scaffold. nih.gov
Carboxylate-to-Amide Conversions
The conversion of a carboxylic acid group to an amide is a crucial transformation in medicinal chemistry for building complex molecules and modulating pharmacokinetic properties. Derivatives such as this compound-5-carboxylic acid can be synthesized and serve as starting points for this conversion.
The synthesis of an amide from a carboxylic acid typically involves two steps: activation of the carboxylic acid, followed by reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acid chloride, or peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide). These reagents, often used in combination with a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), facilitate the formation of the amide bond under mild conditions with high yields. This method is used to synthesize a variety of amide derivatives, including complex sulfonamides. google.com
Table 3: Common Reagents for Carboxylate-to-Amide Conversion
| Coupling Reagent | Description |
|---|---|
| HATU | A highly effective peptide coupling agent, often leading to high yields and low racemization. |
| HBTU | A widely used coupling reagent, similar in function to HATU. |
| DCC/DMAP | A classic combination for amide bond formation, though it can lead to the formation of a urea (B33335) byproduct. |
| SOCl₂ | Used to convert the carboxylic acid to a more reactive acid chloride intermediate. |
Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. libretexts.org These reactions are extensively used to functionalize halogenated this compound derivatives.
C-C Bond Formation: Reactions like the Suzuki-Miyaura (using boronic acids or esters), Stille (using organostannanes), and Heck (using alkenes) couplings are frequently employed. libretexts.orgnih.gov For example, a 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) to form a 5-aryl derivative. libretexts.org These reactions are fundamental to constructing the biaryl structures found in many kinase inhibitors. rsc.org
C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. This reaction couples an aryl halide (e.g., 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) with an amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide). The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for reaction efficiency. acs.org This allows for the direct introduction of primary and secondary amines onto the pyrrolopyridine core.
Table 4: Key Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | C-C | Pd(PPh₃)₄ libretexts.org |
| Heck | Aryl/Vinyl Halide + Alkene | C-C | Pd(OAc)₂, PPh₃ sioc-journal.cn |
| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd₂(dba)₃, XPhos acs.org |
Strategies for Regioselectivity and Yield Optimization in Pyrrolo[2,3-b]pyridine Synthesis
Achieving high regioselectivity and yield is a critical challenge in the synthesis and functionalization of the pyrrolo[2,3-b]pyridine ring system. The strategy often depends on whether the synthesis involves constructing the fused bicyclic system or functionalizing a pre-existing core.
In constructing the ring, the choice of condensing agents and reaction conditions can dictate the regiochemical outcome. For instance, in reactions involving 2,3-diaminopyridine, the use of an acid catalyst like p-toluenesulfonic acid (TsOH) can deactivate the more basic C-3 amino group through salt formation. This allows the C-2 amino group to react preferentially, leading to a single regioisomer. clockss.org
When functionalizing the existing this compound scaffold, regioselectivity is governed by the inherent electronic properties of the ring system and the directing effects of existing substituents. The pyrrole moiety is generally more electron-rich and susceptible to electrophilic attack than the pyridine ring, with the C3 position being the most nucleophilic. Therefore, many electrophilic substitution reactions (e.g., halogenation, acylation) occur preferentially at C3. To direct substitution to other positions, such as C4, C5, or C6 on the pyridine ring, one can employ strategies like:
Protecting Groups: The N1-H of the pyrrole ring can be protected with groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) to modify the electronic properties and steric environment of the molecule.
Directed Ortho-Metalation (DoM): A directing group can be installed on the ring, which then directs a strong base (like an organolithium reagent) to deprotonate an adjacent position. The resulting lithiated species can then be quenched with an electrophile.
Control of Reaction Conditions: Factors such as the choice of solvent, temperature, and the specific reagent can influence the regiochemical outcome of a reaction. For example, in palladium-catalyzed reactions, the choice of ligand can significantly impact selectivity and yield. nih.gov
Optimization of yield often involves careful control of reaction parameters, purification methods, and the strategic use of protecting groups to prevent unwanted side reactions.
Molecular Targets and Preclinical Biological Activities of 2 Ethyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Kinase Inhibition
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE4, with its four subtypes (A, B, C, and D), is specific for cAMP and is a key regulator of inflammatory and immune responses. Inhibition of PDE4, particularly the PDE4B subtype, has been a focus for the development of anti-inflammatory and neurological drugs.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying compounds with preferential inhibition of the PDE4B subtype over other PDE4 subtypes. For instance, compound 11h from a reported study demonstrated a significant preference for PDE4B inhibition. nih.gov This selectivity is a critical attribute, as it may lead to a reduction in the side effects commonly associated with non-selective PDE4 inhibitors, such as nausea and emesis, which are often linked to PDE4D inhibition.
| Compound | PDE4B IC50 | Selectivity Profile | Reference |
|---|---|---|---|
| 11h | Potent | Preferential for PDE4B | nih.gov |
The selective inhibition of PDE4B by 1H-pyrrolo[2,3-b]pyridine derivatives has significant implications for the modulation of inflammatory and neurological pathways in preclinical models. In the context of inflammation, PDE4B is highly expressed in macrophages and other immune cells. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov For example, compound 11h was shown to significantly inhibit the release of TNF-α from macrophages that were stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. nih.gov
In the realm of neurological disorders, PDE4B has been implicated in processes such as learning, memory, and mood regulation. The development of selective PDE4B inhibitors holds promise for treating central nervous system (CNS) diseases. The selectivity of compounds like 11h against a panel of CNS receptors further underscores their potential as leads for optimization and preclinical testing in the context of neurological conditions. nih.gov
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/glucocorticoid regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Overexpression of SGK-1 has been linked to the development of certain cancers, making it a viable target for therapeutic intervention.
A study investigating a series of novel pyrrolo[2,3-b]pyridine derivatives identified their potential as SGK-1 inhibitors. kstudy.com Through the synthesis and evaluation of eighteen different compounds, researchers explored the structure-activity relationship to pinpoint the key structural features necessary for potent inhibitory activity against SGK-1, as well as its isoforms SGK2 and SGK3. kstudy.com This research highlights the potential of the pyrrolo[2,3-b]pyridine scaffold in the development of targeted anticancer therapies.
Other Enzyme and Receptor Interactions
Beyond PDE4B and SGK-1, derivatives of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine have been shown to interact with other important enzymes and receptors, further broadening their therapeutic potential.
Human Neutrophil Elastase (HNE) Inhibition
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its excessive activity can lead to tissue damage and is implicated in various inflammatory lung diseases.
Several studies have focused on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of HNE. nih.govnih.govresearchgate.net Research has shown that the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising new framework for developing HNE inhibitors. researchgate.net Structure-activity relationship studies have revealed that certain modifications to the pyrrolopyridine core can significantly impact inhibitory potency. For instance, it was discovered that an unsubstituted position 2 of the pyrrolo[2,3-b]pyridine scaffold is crucial for maintaining HNE inhibitory activity, as modifications at this position led to a loss of activity. nih.govnih.gov Conversely, the introduction of various substituents at position 5 was well-tolerated, with many derivatives retaining potent HNE inhibitory activity, with IC50 values in the nanomolar range (15-51 nM). nih.govnih.gov Molecular docking studies suggest that these active inhibitors form a stable Michaelis complex with the enzyme's catalytic triad (B1167595) (Ser195-His57-Asp102), which is favorable for inhibition. nih.govnih.govresearchgate.net
| Compound Class | Key Structural Feature | IC50 Range | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | Unsubstituted at position 2, various substituents at position 5 | 15-51 nM | nih.govnih.gov |
Dopamine (B1211576) D4 Receptor Antagonism
The dopamine D4 receptor, a member of the G-protein coupled receptor superfamily, is primarily expressed in the brain and is involved in various neurological functions. It is a significant target for the development of antipsychotic drugs.
Fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their potential as dopamine D4 receptor antagonists. nih.gov Based on the lead compound L-750,667, these derivatives were tested for their binding affinities to dopamine D2, D3, and D4 receptor subtypes. Most of the synthesized ligands exhibited high and selective binding for the D4 receptor. nih.gov For example, while ligand 7 showed high affinity for the D4 receptor, ligands 1 , 2 , and 6 demonstrated high selectivity. nih.gov The lipophilicity of these compounds, as indicated by their calculated logP values, is an important factor in their potential for use in positron emission tomography (PET) imaging of the dopamine D4 receptor in the brain. nih.gov
| Compound | Binding Profile | Key Property | Reference |
|---|---|---|---|
| Ligand 7 | High affinity for D4 receptor | - | nih.gov |
| Ligands 1, 2, 6 | High selectivity for D4 receptor | - | nih.gov |
| Ligand 6 | High selectivity for D4 receptor | Lowest lipophilicity | nih.gov |
Broad-Spectrum Preclinical Biological Activities
Research has unveiled a wide range of biological effects for this compound derivatives, highlighting their potential in various therapeutic areas. These compounds have demonstrated notable antiproliferative, antitumor, and antileishmanial activities in preclinical studies.
Antiproliferative and Antitumor Effects
Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized as inhibitors of cell proliferation and have been investigated for their potential in cancer treatment. google.comgoogle.com These compounds are being explored for their ability to combat tumors, tumor growth, and metastasis. google.com Their antiproliferative capabilities are often evaluated through proliferation and vitality assays. google.com The therapeutic potential of these derivatives extends to a variety of cancers, including but not limited to colorectal, lung, breast, prostate, and renal cell carcinoma. google.com
A specific series of 1H-pyrrolo[2,3-b]pyridine derivatives has been synthesized and evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.orgnih.gov One promising compound from this series, designated as 4h , demonstrated potent inhibition of FGFR1, 2, and 3. rsc.orgnih.gov In vitro studies using the breast cancer 4T1 cell line revealed that compound 4h effectively inhibited cell proliferation and induced apoptosis, the process of programmed cell death. rsc.orgnih.gov
The antiproliferative activity of these derivatives is not limited to breast cancer. Various analogues have shown efficacy against a panel of human cancer cell lines. nih.gov For instance, certain spiro-pyridine derivatives exhibited significant activity against Caco-2 (colorectal adenocarcinoma) and HepG-2 (liver carcinoma) cell lines. nih.gov One such derivative, compound 7 , was found to be more potent than the standard chemotherapeutic drug Doxorubicin against Caco-2 cells. nih.gov This compound was shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4h | 4T1 (Breast Cancer) | Not specified, but potent inhibition observed | rsc.orgnih.gov |
| Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | nih.gov |
| Doxorubicin | Caco-2 (Colorectal) | 12.49 ± 1.10 | nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Beyond inhibiting proliferation and inducing apoptosis, derivatives of 1H-pyrrolo[2,3-b]pyridine have also been shown to impede the migration and invasion of cancer cells, which are crucial steps in metastasis. rsc.orgnih.gov The aforementioned compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells in preclinical models. rsc.orgnih.gov Furthermore, other studies have identified derivatives of 1,2,4-triazole (B32235) bearing a hydrazone moiety that can inhibit the migration of various cancer cells, including melanoma, triple-negative breast cancer, and pancreatic cancer. nih.gov
Analogues of this compound, specifically pyrrolo[2,3-d]pyrimidines, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. One study identified 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine as a notable inhibitor of CDK1/cyclin B, with a 50% inhibitory concentration (IC₅₀) of 14 µM. nih.gov This compound acts as a competitive inhibitor with respect to ATP. nih.gov However, the study concluded that the antiviral activity of these compounds did not directly correlate with their CDK1 inhibitory potential. nih.gov Other pyrrole-based compounds have also been identified as potent CDK inhibitors, demonstrating anti-proliferative activity against human tumor cell lines. researchgate.net
A novel class of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.orgnih.gov Tubulin is a critical component of microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several of these derivatives displayed potent antitumor activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.govsemanticscholar.orgnih.gov One of the most effective compounds, 10t , exhibited IC₅₀ values in the nanomolar to micromolar range against these cell lines. nih.govsemanticscholar.org Molecular modeling studies have suggested that these compounds interact with key amino acid residues within the colchicine-binding site. semanticscholar.orgnih.gov
Table 2: Antiproliferative Activities of Colchicine-Binding Site Inhibitors
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10t | 0.12 | 0.15 | 0.21 | nih.govsemanticscholar.org |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Antileishmanial Activity
In addition to their anticancer properties, derivatives of the broader pyrazolopyridine class have demonstrated promising activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.gov A study focused on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters revealed that certain compounds were highly active against the promastigote form of the parasite. nih.gov The most potent compounds were the 3'-diethylaminomethyl-substituted derivatives, with IC₅₀ values as low as 0.12 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies indicated that the hydrophobic and steric properties of these molecules are significant contributors to their biological activity. nih.gov
Antimicrobial Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.
Research into novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives has revealed potent to moderate activity against various microorganisms. researchgate.net Specifically, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate was identified as a highly active compound against all tested bacteria. researchgate.net Another study highlighted that certain 7-azaindole (B17877) derivatives show significant antimicrobial responses against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a new class of highly potent antibacterial agents. The most active molecule in this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov
Furthermore, the synthesis of pyrano[2,3-d]-pyrimidine derivatives bearing 1,2,3-triazoles has yielded compounds with excellent antibacterial and antifungal activity, comparable to standard drugs like Amoxicillin and Ketoconazole. researchgate.net Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione also exhibited moderate activity against Staphylococcus aureus and one of the compounds was also effective against Candida albicans. mdpi.com
| Compound/Derivative Class | Microorganism | Activity | Reference |
|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | E. coli | MIC = 3.35 µg/mL | nih.gov |
| Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate | Various bacteria | Most active compound in the series | researchgate.net |
| Pyrano[2,3-d]-pyrimidine derivatives with 1,2,3-triazoles | Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, Aspergillus flavus | Excellent activity, comparable to Amoxicillin and Ketoconazole | researchgate.net |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus, Candida albicans | Moderate activity | mdpi.com |
Antiviral Activity (e.g., Anti-HIV-1 Integrase, Anti-RSV for related Pyrrolopyridine Isomers)
The pyrrolopyridine scaffold is a key component in several antiviral agents. Derivatives of 1H-pyrrolo[2,3-b]pyridine and its isomers have shown promising activity against various viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Respiratory Syncytial Virus (RSV).
Anti-HIV-1 Activity: Pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of HIV-1 replication. Stanton and coworkers identified ten novel antiretroviral compounds with a 7-azaindole core from a library of 585 molecules, which were active in human peripheral blood mononuclear cells infected with HIV-1. nih.gov Furthermore, N-substituted pyrrolo-pyridine derivatives have demonstrated moderate activity against HIV-1, with EC50 values in the low micromolar range. nih.gov For some 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, significant anti-HIV-1 activity was observed, with the most active compound showing an EC50 of 1.65 µM. mdpi.comnih.gov The mechanism of action for some of these derivatives is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov
Anti-RSV Activity: Derivatives of pyrrolopyridine have also been investigated for their efficacy against RSV. A series of bis-indole compounds, inspired by natural products, showed antiviral activity against RSV. nih.gov Structure-based drug design led to the discovery of a new allosteric binding site in the RSV polymerase, with two inhibitors demonstrating promising antiviral activity in the low micromolar range. nih.gov In another study, S-enantiomers of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives were found to be active against RSV. mdpi.com
| Compound/Derivative Class | Virus | Target/Activity | EC50/IC50 | Reference |
|---|---|---|---|---|
| 7-Azaindole (pyrrolo[2,3-b]pyridine) core compounds | HIV-1 | Antiretroviral activity | Not specified | nih.gov |
| N-substituted pyrrolo-pyridine derivatives | HIV-1 | Antiviral activity | 5.02 to 5.07 μM | nih.gov |
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 | Anti-HIV-1 activity | 1.65 µM | mdpi.comnih.gov |
| Bis-indole compounds | RSV | Inhibition of RSV infectivity | 4 and 6.32 μM | nih.gov |
| 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives | RSV | Activity against RSV | Not specified | mdpi.com |
Modulation of Inflammatory Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate inflammatory pathways, positioning them as potential therapeutic agents for inflammatory diseases. ajol.info These compounds have been investigated for their anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.netnih.gov
A notable mechanism of action is the inhibition of Janus kinases (JAKs), which are crucial in modulating various inflammatory and immune mediators. nih.govresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3, with potential applications in treating immune diseases like those seen in organ transplantation. nih.govresearchgate.net Modifications to the 1H-pyrrolo[2,3-b]pyridine ring, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. nih.govresearchgate.net One such derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.gov
Furthermore, 7-azaindole derivatives have been identified as potent Orai channel inhibitors, which are involved in calcium signaling in immune cells. nih.gov One compound, 14d , showed good pharmacokinetic properties and was effective in a preclinical model of allergen-induced asthma by inhibiting the number of eosinophils. nih.gov
| Compound/Derivative Class | Molecular Target | Biological Activity | Potential Application | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | Janus Kinase 3 (JAK3) | Inhibition of JAK3, immunomodulation | Immune diseases, organ transplantation | nih.govresearchgate.net |
| 7-azaindole derivatives (e.g., compound 14d) | Orai channels | Inhibition of Orai channels, reduction of eosinophils | Asthma | nih.gov |
Anticonvulsant Efficacy in Seizure Models
The 1H-pyrrolo[2,3-b]pyridine scaffold has been recognized for its potential in developing anticonvulsant agents. ajol.info Research has shown that derivatives of this heterocyclic system exhibit efficacy in preclinical seizure models.
A study on novel cycloalkanecarboxamide parabanic acid hybrids incorporating the 7-azaindole structure demonstrated significant anticonvulsant activity. dntb.gov.ua Two compounds from this series, 8b and 10b , provided 100% protection against chemically induced seizures in the subcutaneous pentylenetetrazole (scPTZ) model. dntb.gov.ua In phase II screening, these compounds were found to be approximately 11 and 9 times more potent, respectively, than the standard antiepileptic drug ethosuximide. dntb.gov.ua
While specific studies on this compound are limited in this context, the broader class of 7-azaindole derivatives shows clear promise for the development of new anticonvulsant therapies.
| Compound | Seizure Model | Activity | Reference |
|---|---|---|---|
| Compound 8b | scPTZ | 100% protection, ~11-fold more potent than ethosuximide | dntb.gov.ua |
| Compound 10b | scPTZ | 100% protection, ~9-fold more potent than ethosuximide | dntb.gov.ua |
Activities against Multi-Drug Resistance (MDR)
One of the significant challenges in chemotherapy is the development of multi-drug resistance (MDR) in cancer cells. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as having potential anti-MDR activity. ajol.info
While detailed preclinical studies focusing specifically on the MDR-reversing activity of this compound derivatives are not extensively reported in the provided context, the general class of 1H-pyrrolo[2,3-b]pyridines is noted for this potential. Further research is warranted to explore and characterize the specific derivatives and mechanisms responsible for overcoming multi-drug resistance.
Structure Activity Relationship Sar Studies of 2 Ethyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. Researchers have extensively explored these modifications to enhance the inhibitory effects against targets such as fibroblast growth factor receptors (FGFR) and human neutrophil elastase (HNE). The following sections detail the impact of these modifications.
Influence of the 2-Ethyl Substituent on Biological Response and Lipophilicity
The ethyl group at the C2 position of the pyrrolo[2,3-b]pyridine ring plays a significant role in the molecule's interaction with its biological targets and influences its physicochemical properties, such as lipophilicity. The lipophilicity of a compound, often measured by its partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
In the context of kinase inhibition, the 2-ethyl group often occupies a hydrophobic pocket within the ATP-binding site of the enzyme. The size and hydrophobicity of this group can be fine-tuned to optimize van der Waals interactions with nonpolar amino acid residues, thereby enhancing binding affinity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups like methyl led to an increase in antiproliferative activities, highlighting the importance of such substitutions. nih.gov
Effects of Substitutions at the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 7-azaindole (B17877) scaffold is a critical interaction point for many biological targets. For certain enzymes, an unsubstituted N1-H is essential for activity, as it can act as a hydrogen bond donor.
In the case of human neutrophil elastase (HNE) inhibitors, the lack of substitution on the pyrrole nitrogen atom appears to be crucial for enhanced activity. nih.gov The N1-H can form a hydrogen bond with the backbone carbonyl of Met 1160 in the hinge region of some kinases, anchoring the inhibitor in the ATP binding site. nih.gov
Effects of Substituents on the Pyridine (B92270) Ring (C3, C4, C5, C6)
Substitutions on the pyridine ring of the this compound scaffold have a profound impact on biological activity. The electronic and steric properties of these substituents can influence binding affinity and selectivity.
In the pursuit of c-Met inhibitors, two series of aromatic hydrazone derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety were synthesized and evaluated. nih.gov Structure-activity relationship studies indicated that the nature of the hydrazone substituent significantly affected the antitumor activity. nih.gov For instance, phenyl hydrazone derivatives generally showed superior activity compared to heterocyclic hydrazone derivatives. nih.gov
For cytokinin analogues, 7-azaindole derivatives with substitutions at the C4 position showed cytotoxic activity on human myeloblastic leukaemia cells. nih.gov Specifically, 4-phenylamino and 4-phenethylamino pyrrolo[2,3-b]pyridines were found to be particularly active. nih.gov
While this article focuses on this compound, it is crucial to note that for certain biological targets, the presence of a substituent at the C2 position is detrimental to activity. A prominent example is the inhibition of human neutrophil elastase (HNE). nih.govnih.gov
Research on a series of pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors revealed that the C2 position of the scaffold must be unsubstituted for potent inhibitory activity. nih.gov Any modification at this position, including the introduction of an ethyl group, resulted in a loss of HNE inhibitory activity. nih.gov This finding underscores the specific structural requirements for effective interaction with the HNE active site. Conversely, substitutions at the C5 position were well-tolerated, with bulky and lipophilic groups likely interacting with a large pocket in the enzyme's active site. nih.gov
Table 1: SAR of Pyrrolo[2,3-b]pyridine Derivatives as HNE Inhibitors
| Position of Substitution | Effect on HNE Inhibitory Activity | Reference |
| C2 | Substitution leads to loss of activity. | nih.gov |
| C5 | Bulky and lipophilic substituents are tolerated and can maintain or improve activity. | nih.gov |
This table summarizes the general SAR findings for the pyrrolo[2,3-b]pyridine scaffold as HNE inhibitors.
The interaction of this compound derivatives with fibroblast growth factor receptor 1 (FGFR1) provides an excellent case study of the interplay between hydrophobic and hydrogen bonding interactions. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. researchgate.net
Specifically, the N7 atom of the pyridine ring can accept a hydrogen bond from the backbone NH of Met 1160, while the N1-H of the pyrrole ring can donate a hydrogen bond to the carbonyl group of the same residue. nih.gov Furthermore, molecular modeling studies have suggested that introducing a suitable hydrogen bond acceptor at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring could lead to the formation of a hydrogen bond with the amino acid residue Glycine 485 (G485), which is located nearby. researchgate.net This additional interaction could significantly enhance the inhibitory activity. The hydrophobic pocket in the ATP binding site is occupied by other parts of the molecule, and optimizing these hydrophobic interactions is also key to improving potency. researchgate.netnih.gov
Role of Molecular Features (e.g., Ring Size, Hydrophobicity) on Activity and Selectivity
The bicyclic nature of the pyrrolo[2,3-b]pyridine scaffold provides a rigid framework that correctly orients the substituents for optimal interaction with the target protein. The relative orientation of the pyrrole and pyridine rings is crucial. For instance, the replacement of the 7-azaindole core with other bicyclic fused heterocycles can modulate properties like solubility, pKa, lipophilicity, and target binding. nih.gov
Hydrophobicity is a double-edged sword in drug design. nih.gov While hydrophobic interactions are often a major driving force for ligand-protein binding, excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding, and increased metabolism by cytochrome P450 enzymes. Therefore, a careful balance of hydrophilic and hydrophobic groups is necessary to achieve a desirable pharmacokinetic and pharmacodynamic profile. The introduction of polar groups or heteroatoms can help to fine-tune the lipophilicity and improve the drug-like properties of the molecule.
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a crucial step in understanding the key molecular features required for a ligand's biological activity. For derivatives of 1H-pyrrolo[2,3-b]pyridine, a common pharmacophore model includes a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic region, often occupied by the ethyl group at the C2 position. sci-hub.se
Optimization strategies for these derivatives often focus on modifying substituents at various positions of the pyrrolo[2,3-b]pyridine ring to enhance potency and selectivity. For instance, in the development of inhibitors for phosphodiesterase 4B (PDE4B), a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized. nih.gov The core scaffold was maintained for its crucial hydrogen bonding interactions, while modifications to the amide substituent were explored to probe the binding pocket. nih.gov
Key optimization strategies include:
Substitution at the C5 position: Introducing groups at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly impact activity. For example, the introduction of a carbamoyl (B1232498) group at this position led to a substantial increase in Janus kinase 3 (JAK3) inhibitory activity. researchgate.net
Modification of the Amide Moiety: In the case of PDE4B inhibitors, varying the cyclic and acyclic groups on the amide nitrogen at the C2 position revealed the importance of hydrophobicity and steric bulk for activity and selectivity. nih.gov For example, a 3,3-difluoroazetidine (B2684565) ring on the amide showed enhanced inhibitory activity and selectivity over other analogs. nih.gov
The following table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B, illustrating the impact of amide substituent modifications.
| Compound | Amide Substituent (R) | PDE4B IC₅₀ (μM) |
| 11a | Cyclopropyl | 0.45 |
| 11b | Cyclobutyl | 0.23 |
| 11c | Cyclopentyl | 0.11 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 |
| 11j | (Tetrahydrofuran-3-yl)methyl | 0.36 |
Data sourced from a study on PDE4B inhibitors. nih.gov
Conformational Analysis and Ligand-Binding Pocket Interactions
The three-dimensional conformation of this compound derivatives and their interactions within the ligand-binding pocket of their target proteins are fundamental to their mechanism of action. Molecular docking and 3D-QSAR studies have provided significant insights into these interactions.
In the case of PDE4B inhibitors, molecular modeling has shown that the 1H-pyrrolo[2,3-b]pyridine scaffold also engages in key hydrogen bonding within the active site. nih.gov The planarity of the bicyclic ring system allows it to fit snugly into the binding pocket, while the substituents at various positions can form additional hydrophobic and polar interactions, influencing both potency and selectivity.
Similarly, for JAK3 inhibitors, docking calculations revealed that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives fit into the ATP binding site, with the core scaffold forming hydrogen bonds that are critical for inhibitory activity. researchgate.net The substituent effects observed in the SAR studies were rationalized by analyzing their interactions with specific residues in the binding pocket. researchgate.net
The table below outlines the key molecular interactions observed in docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with different protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| c-Met Kinase | Met1160, Asp1222 | Hydrogen Bonding | sci-hub.se |
| PDE4B | Not explicitly detailed | Hydrogen Bonding | nih.gov |
| JAK3 | Not explicitly detailed | Hydrogen Bonding | researchgate.net |
| NPP1 | Thr256, His380, Lys255, Asn277 | Hydrogen Bonding | nih.gov |
| NPP3 | His329, Thr205, Leu239 | Hydrogen Bonding | nih.gov |
These studies underscore the importance of the 1H-pyrrolo[2,3-b]pyridine core as a foundational scaffold for establishing critical binding interactions, while peripheral modifications allow for the fine-tuning of potency and selectivity against specific biological targets.
Computational Approaches in the Research of 2 Ethyl 1h Pyrrolo 2,3 B Pyridine
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders. In the study of 1H-pyrrolo[2,3-b]pyridine derivatives, docking simulations have been a cornerstone for elucidating their mechanism of action against various protein kinases and enzymes. jst.go.jpresearchgate.netnih.govnih.gov
Research on derivatives of the 1H-pyrrolo[2,3-b]pyridine core has frequently utilized molecular docking to predict binding modes within the ATP-binding site of several kinases. For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives with Janus kinase 3 (JAK3) revealed key interactions that explain their inhibitory activity. jst.go.jp The 1H-pyrrolo[2,3-b]pyridine ring itself often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. researchgate.net In one study, the nitrogen at position 7 (N7) of the pyrrolo[2,3-d]pyrimidine scaffold (a related core structure) was shown to form a hydrogen bond with the carbonyl group of an glutamic acid residue (E957), while the N1 of the pyrimidine (B1678525) ring hydrogen-bonds with a leucine (B10760876) (L959) in JAK1. mdpi.com
Similarly, docking studies were employed to understand the inhibition of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs). The simulations for potent inhibitors based on the pyrrolo[2,3-b]pyridine scaffold identified crucial interactions with residues like Thr256, His380, Lys255, and Asn277 in NPP1, and His329, Thr205, and Leu239 in NPP3. nih.gov Furthermore, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), computational simulations were used to design derivatives that could target the hydrophobic back pocket of the kinase. nih.gov
These simulations provide a rational basis for the observed structure-activity relationships (SAR), guiding chemists in modifying the scaffold to enhance potency and selectivity.
Table 1: Examples of Molecular Docking Studies on Pyrrolo[2,3-b]pyridine Derivatives
| Target Protein | Key Interacting Residues | Purpose of Study | Reference(s) |
| Janus Kinase 3 (JAK3) | Not specified in abstract | To validate the effect of structural modification on JAK3 inhibitory activity. | jst.go.jp |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) | Thr256, His380, Lys255, Asn277 | To reveal the binding mode of potent sulfonylurea-based inhibitors. | nih.gov |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3) | His329, Thr205, Leu239 | To understand the interactions of selective inhibitors with the enzyme's active site. | nih.gov |
| Fms-like Tyrosine Kinase 3 (FLT3) | Not specified in abstract | To design derivatives targeting the hydrophobic back pocket for AML treatment. | nih.gov |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | E562, A564 | To understand hinge-binding interactions. | researchgate.net |
Quantum Chemical Calculations for Molecular Design and Bioactivity Prediction
Quantum chemical calculations delve into the electronic structure of molecules to predict their properties and reactivity. These methods are applied in drug design to understand the intrinsic properties of a lead compound and to design new molecules with improved bioactivity. For the 1H-pyrrolo[2,3-b]pyridine scaffold, quantum chemical methods contribute to a deeper understanding of its electronic characteristics, which govern its interactions with biological targets. mdpi.com
While specific studies focusing solely on 2-Ethyl-1H-pyrrolo[2,3-b]pyridine are not detailed in the provided results, the broader class of JAK inhibitors, which includes many pyrrolopyridine derivatives, has been the subject of such computational analyses. mdpi.com These calculations can determine properties like electrostatic potential maps, which show the charge distribution across a molecule. This information is vital for predicting how a molecule will interact with the charged or polar residues in a protein's binding pocket. For example, understanding the electrostatic potential helps in designing modifications that enhance hydrogen bonding or other electrostatic interactions, thereby increasing binding affinity and inhibitory potency. nih.gov
Density Functional Theory (DFT) Studies in Related Pyrrolopyridine Research
Density Functional Theory (DFT) is a specific class of quantum chemical methods that is particularly powerful for studying the electronic structure of medium to large-sized molecules, making it well-suited for drug discovery applications. DFT is used to calculate a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies.
WaterMap Analysis for Characterizing Binding Site Water Molecules and Energetics
The environment of a protein's binding site is not a vacuum; it is filled with water molecules that can play a crucial role in ligand binding. Some water molecules are tightly bound and are an integral part of the receptor, while others are easily displaced. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a specific location, such as a protein's active site. It identifies regions where displacing a water molecule would be energetically favorable or unfavorable, providing valuable guidance for ligand design.
In the context of 1H-pyrrolo[2,3-b]pyridine research, WaterMap analysis was conducted on derivatives to understand their substituent effects on JAK3 inhibitory activity. jst.go.jp By analyzing the water molecules within the JAK3 binding site, researchers can predict whether adding a particular functional group to the inhibitor will result in a favorable energetic gain by displacing an unstable, high-energy water molecule. This information is critical for optimizing lead compounds, as it allows for the strategic placement of substituents to maximize binding affinity. jst.go.jpnih.govnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties
A compound's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use the structure of a molecule to estimate its physicochemical and pharmacokinetic properties without the need for initial experimental testing.
For derivatives of 1H-pyrrolo[2,3-b]pyridine, various in silico ADME predictions have been reported. These computational studies often assess properties based on established guidelines like Lipinski's rule of five, which predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov One study on novel 1H-pyrrolo[3,2-c]pyridine derivatives confirmed that a promising compound conformed well to Lipinski's rules. nih.gov Other research has computationally assessed properties such as metabolic stability in liver microsomes and potential inhibition of human cytochrome P450 enzymes, which are key determinants of a drug's metabolism and potential for drug-drug interactions. nih.gov Such predictions are vital for prioritizing which compounds should move forward to more complex and resource-intensive experimental evaluation. nih.govnih.gov
Table 2: Predicted ADME and Physicochemical Properties for Pyrrolopyridine Derivatives
| Property Predicted | Method/Rule | Significance in Drug Discovery | Reference(s) |
| Drug-likeness | Lipinski's Rule of Five | Assesses if a compound has properties that would make it a likely orally active drug. | nih.gov |
| Metabolic Stability | In silico models | Predicts how quickly a compound will be broken down by liver enzymes. | nih.gov |
| Cytochrome P450 Inhibition | In silico models | Predicts the potential for a compound to cause adverse drug-drug interactions. | nih.gov |
| General ADME Profile | Computational modeling | Provides a comprehensive early assessment of a compound's pharmacokinetic potential. | nih.govnih.gov |
Preclinical Pharmacological Evaluation and in Vitro/in Vivo Model Applications
In Vitro Metabolic Stability Assessment in Liver Microsomes (e.g., Rat and Human Liver Microsomes)
The metabolic stability of a drug candidate is a critical parameter, influencing its half-life and dosing regimen. This is often first assessed using in vitro liver microsome assays. For the 1H-pyrrolo[2,3-b]pyridine class of compounds, these evaluations are crucial in early-stage discovery.
One study investigating 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents reported on the metabolic stability of a lead compound, designated 16h. nih.gov This compound, when incubated with rat liver microsomes, demonstrated moderate stability. nih.gov Such findings are indicative of how the compound might be cleared by hepatic metabolism in a living organism and guide further structural modifications to enhance metabolic endurance.
Table 1: Metabolic Stability of a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound | Microsome Source | Stability Profile | Reference |
| Compound 16h | Rat Liver | Moderate | nih.gov |
Bioavailability Studies in Non-Human Animal Models (e.g., Rats, Cynomolgus Monkeys)
Following in vitro assessment, promising compounds are advanced to in vivo studies in animal models to determine their pharmacokinetic properties, including oral bioavailability. High oral bioavailability is a desirable characteristic for patient convenience and compliance.
Research into 1H-pyrrolo[2,3-b]pyridine derivatives as selective ATM inhibitors for cancer therapy identified a lead candidate, compound 25a. nih.gov This derivative was found to possess excellent drug-like properties, highlighted by a remarkable oral bioavailability of 147.6% in mice. nih.gov This value, exceeding 100%, suggests that the absorption of the compound from the gastrointestinal tract is highly efficient and that it may have reduced first-pass metabolism compared to intravenous administration in this model. Such a profile supports the potential for effective oral administration in therapeutic applications. nih.gov
Table 2: Oral Bioavailability of a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound | Animal Model | Oral Bioavailability (%) | Reference |
| Compound 25a | Mouse | 147.6 | nih.gov |
Evaluation in Cellular Assays for Immunomodulatory Effects (e.g., IL-2-stimulated T Cell Proliferation)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the design of inhibitors for Janus kinases (JAKs), which are pivotal in cytokine signaling pathways that govern immune cell function. The JAK-STAT pathway is essential for T cell proliferation stimulated by interleukins like IL-2.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as novel immunomodulators that specifically target JAK3. sigmaaldrich.com This kinase is critical for signaling through the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2. Inhibition of JAK3 is therefore expected to suppress IL-2-dependent T cell proliferation, an important mechanism for treating autoimmune diseases and preventing organ transplant rejection. The evaluation of these compounds in cellular assays confirms their ability to modulate immune responses. sigmaaldrich.com
Assessment of Efficacy in Relevant Preclinical Disease Models
Tumor Xenograft Models (e.g., Diffuse Malignant Peritoneal Mesothelioma, Breast Cancer)
The anti-proliferative properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively evaluated in various cancer models, particularly for breast cancer. google.com These compounds often function by inhibiting key kinases involved in tumor growth and survival.
In one study, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups were developed as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2). nih.gov Selected compounds from this series were tested in a triple-negative breast cancer xenograft model using MDA-MB-468 cells, where they demonstrated significant in vivo tumor growth inhibition (TGI) of up to 54.6%. nih.gov
Another research effort focused on derivatives as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. A lead compound, 25a, was evaluated in HCT116 and SW620 xenograft models. When used in combination with the standard chemotherapeutic agent irinotecan, it produced a synergistic antitumor effect, with TGI values reaching 79.3% and 95.4%, respectively. nih.gov Furthermore, other derivatives targeting Fibroblast Growth Factor Receptors (FGFR) have been shown to inhibit the proliferation of breast cancer 4T1 cells in vitro. rsc.org While no specific studies linking this compound class to diffuse malignant peritoneal mesothelioma were identified, the strong performance in other tumor xenograft models underscores their broad potential as anti-cancer agents. nih.govnih.gov
Table 3: Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Tumor Xenograft Models
| Derivative Class | Cancer Model | Xenograft | Efficacy (Tumor Growth Inhibition) | Reference |
| RSK2 Inhibitors | Triple-Negative Breast Cancer | MDA-MB-468 | Up to 54.6% | nih.gov |
| ATM Inhibitors (in combination with Irinotecan) | Colorectal Cancer | HCT116 | 79.3% | nih.gov |
| ATM Inhibitors (in combination with Irinotecan) | Colorectal Cancer | SW620 | 95.4% | nih.gov |
Infectious Disease Models (e.g., Leishmaniasis)
Leishmaniasis is a parasitic disease targeted by various drug discovery programs. While numerous heterocyclic compounds are under investigation for antileishmanial activity, a review of the scientific literature did not yield studies evaluating derivatives of the core 1H-pyrrolo[2,3-b]pyridine scaffold in relevant preclinical models for this indication. Research has been published on related but structurally distinct scaffolds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, for this purpose. brad.ac.uk
Seizure Models for Anticonvulsant Activity
The search for novel antiepileptic drugs involves screening compounds in various preclinical seizure models. Although the pyridine (B92270) moiety is a structural fragment found in some anticonvulsant molecules, no specific research was identified that assesses the efficacy of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine or its direct derivatives for anticonvulsant activity in established seizure models. Studies in this therapeutic area have focused on other classes of compounds, such as pyrrolidine-2,5-dione and 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives. nih.govptfarm.pl
Future Directions and Research Perspectives for 2 Ethyl 1h Pyrrolo 2,3 B Pyridine Research
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The synthesis of 2-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives has traditionally relied on multi-step processes. A common synthetic route involves the condensation of 2-aminopyridine (B139424) with ethyl acetoacetate, followed by cyclization. Another method starts with 2-ethylpyridine, proceeding through nitration, reduction, and cyclization steps. While effective, these conventional methods often present challenges related to yield, scalability, and environmental impact.
Future research will increasingly focus on the development of novel and sustainable synthetic strategies. This includes the exploration of one-pot, multi-component cascade reactions that can construct complex pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives in a single, efficient step. nih.gov Such approaches offer significant advantages by minimizing waste, reducing reaction times, and often leading to high yields. nih.gov The development of greener synthetic methods, utilizing less hazardous reagents and solvents, is also a critical objective. The goal is to create more economical and environmentally benign processes for producing these valuable chemical entities.
Identification of New Biological Targets and Polypharmacology
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated activity against a variety of biological targets, highlighting their therapeutic versatility. Much research has focused on their role as kinase inhibitors. For instance, they have been investigated as inhibitors of:
Fibroblast Growth Factor Receptors (FGFRs) , which are implicated in various cancers. rsc.org
Glycogen Synthase Kinase-3β (GSK-3β) , a target for Alzheimer's disease treatment. nih.gov
Fms-like Tyrosine Kinase 3 (FLT3) , particularly in the context of Acute Myeloid Leukemia (AML). nih.gov
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) , another anti-tumor target. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) , a target for cancer immunotherapy. nih.gov
A significant future direction is the identification of entirely new biological targets for this scaffold. This involves screening campaigns against diverse panels of enzymes and receptors to uncover novel mechanisms of action. Furthermore, the concept of polypharmacology , where a single compound is designed to interact with multiple targets, is gaining traction. For diseases with complex pathologies like cancer and neurodegenerative disorders, multi-target drugs can offer superior efficacy. Future research will likely focus on designing 1H-pyrrolo[2,3-b]pyridine derivatives that can modulate several key pathways simultaneously, potentially leading to more robust therapeutic effects.
Rational Design and Optimization of Potent and Selective Therapeutic Candidates
The process of moving from a promising hit compound to a viable drug candidate is a cornerstone of medicinal chemistry. For this compound derivatives, this involves a continuous cycle of rational design, chemical synthesis, and biological evaluation. Researchers have successfully used this approach to create potent inhibitors for specific targets.
For example, based on a previously reported compound, F14, two new series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed to target the hydrophobic back pocket of FLT3. nih.gov Among these, compound CM5 showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD. nih.gov Similarly, another study developed a series of derivatives as potent inhibitors of FGFR1, 2, and 3, identifying compound 4h as a promising lead with low molecular weight, which is advantageous for further optimization. rsc.org
Future efforts will build on these successes, employing structure-activity relationship (SAR) studies and computational modeling to refine the chemical structure of these compounds. The goal is to enhance potency against the desired target while improving selectivity to minimize off-target effects. This optimization process is critical for developing therapeutic candidates with improved efficacy and safety profiles.
Table 1: Examples of Optimized 1H-pyrrolo[2,3-b]pyridine Derivatives and their Targets
| Compound | Target(s) | Disease Area | Key Findings |
| CM5 | FLT3, FLT3-ITD | Acute Myeloid Leukemia | Potently inhibits FLT3-dependent human AML cell lines (MOLM-13 and MV4-11). nih.gov |
| 4h | FGFR1, FGFR2, FGFR3 | Cancer | Exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation, migration, and invasion in vitro. rsc.org |
| 16h | MELK | Cancer | Showed potent enzyme inhibition and excellent anti-proliferative effects on several cancer cell lines. nih.gov |
| 41 | GSK-3β | Alzheimer's Disease | Exhibited strong GSK-3β inhibitory activity, low cytotoxicity, and effectively ameliorated dyskinesia in a zebrafish AD model. nih.gov |
Development and Utilization of Advanced Preclinical Models
To accurately predict the clinical potential of novel this compound derivatives, robust preclinical testing is essential. Current research already utilizes a range of models. For instance, the anti-proliferative effects of these compounds have been tested on various cancer cell lines, including A549 (lung), MDA-MB-231 and MCF-7 (breast), and 4T1 (breast). rsc.orgnih.gov In vivo efficacy has been demonstrated in animal models, such as AlCl₃-induced zebrafish for Alzheimer's disease and melanoma-bearing mice for cancer. nih.govnih.gov
The future of preclinical evaluation lies in the development and use of more sophisticated models that better recapitulate human disease. This includes:
Patient-derived xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide more predictive data on drug efficacy.
Organoid cultures: Three-dimensional organoids derived from patient stem cells can offer a more physiologically relevant in vitro system for testing toxicity and efficacy.
Humanized mouse models: Mice with a reconstituted human immune system are invaluable for evaluating cancer immunotherapies, such as HPK1 inhibitors. nih.gov
By employing these advanced models, researchers can gain deeper insights into the therapeutic potential and possible limitations of new drug candidates before they enter human clinical trials.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolo[2,3-b]pyridine Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govwiley.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govamazonaws.com For the development of pyrrolo[2,3-b]pyridine analogues, AI and ML can be applied at multiple stages.
In the early stages, AI algorithms can screen massive virtual libraries of compounds to identify new hits, predict their biological activity, and assess their drug-like properties. nih.gov Machine learning models can be trained to understand the complex structure-activity relationships within a series of compounds, guiding the rational design of more potent and selective molecules. nih.govpurdue.edu This approach accelerates the design-build-test-learn cycle, making drug development more efficient. amazonaws.com
Q & A
Q. What are the common synthetic routes for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step strategies, such as halogenation, nucleophilic substitution, or cross-coupling reactions. For example:
- Fluorination/Chlorination : Using Selectfluor® in acetonitrile/ethanol at 70°C achieves halogenation at specific positions (29% yield for 3-fluoro-4-chloro derivatives) .
- Palladium-catalyzed cyanation : Critical for introducing functional groups, requiring precise temperature control (e.g., 105°C for Suzuki-Miyaura coupling) .
- Protection/deprotection steps : Use of NaH and methyl iodide for N-methylation at 0°C to room temperature .
Key considerations : Solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios significantly impact regioselectivity and purity. Column chromatography (e.g., DCM/EA gradients) is essential for purification .
Q. Which analytical techniques are most reliable for characterizing pyrrolo[2,3-b]pyridine derivatives?
- ¹H/¹⁹F NMR : Resolves substitution patterns (e.g., δ 7.23 ppm for H-5 in fluorinated derivatives) and confirms halogen positions .
- HRMS : Validates molecular formulas (e.g., [M+H]+ m/z 171.0123 for C₇H₅FClN₂) with <3 ppm error .
- X-ray crystallography : Used for absolute configuration determination, as demonstrated for 2-(3,4,5-trimethoxyphenyl) derivatives .
Note : Discrepancies in physicochemical data (e.g., missing melting points in Safety Data Sheets) necessitate experimental validation via DSC or TGA .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of pyrrolo[2,3-b]pyridine affect kinase inhibition potency?
- 3-Position : Electron-withdrawing groups (e.g., -CN, -NO₂) enhance binding to hinge regions of kinases like BTK (IC₅₀ <10 nM) .
- 5-Position : Hydrogen-bond acceptors (e.g., trifluoromethyl) improve interactions with FGFR1 (IC₅₀ 7 nM) by engaging Gly485 .
- Ethyl substituents : The 2-ethyl group in this compound may optimize hydrophobic packing in kinase pockets, as seen in JAK3 inhibitors .
Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis, enzyme assays (e.g., BTK enzymatic IC₅₀), and molecular docking (e.g., Schrödinger Suite) .
Q. What in vitro and in vivo models are used to evaluate the anticancer activity of pyrrolo[2,3-b]pyridine derivatives?
- Cell lines : MCF-7 (breast), MDA-MB-231 (triple-negative breast), and RIN5F (pancreatic β-cells) for glucose-dependent insulinotropic activity .
- Tubulin polymerization assays : Quantify antiproliferative effects (e.g., IC₅₀ 2.1 µM for thieno[2,3-b]pyridines) .
- In vivo models : Sheep infected with Haemonchus contortus for anthelmintic efficacy .
Data interpretation : Cross-validate results with controls (e.g., paclitaxel for tubulin) and assess selectivity against non-neoplastic cells (e.g., Hs578t) .
Q. How can computational methods guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with Asp641 in FGFR1) .
- Pharmacophore modeling : Prioritizes substituents with optimal steric/electronic profiles (e.g., methoxyphenyl for hydrophobic pockets) .
- ADMET prediction : Tools like SwissADME assess logP (target <5) and solubility to reduce attrition in preclinical stages .
Case study : For CLK inhibitors, the furo[3,2-b]pyridine core was optimized via scaffold hopping to improve selectivity (>100-fold over CDKs) .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in physicochemical data (e.g., missing melting points) for pyrrolo[2,3-b]pyridines?
- Experimental validation : Perform DSC for melting points or GC-MS for volatility .
- Literature cross-referencing : Compare with structurally similar compounds (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine, m.p. 158–160°C) .
- Safety protocols : Use NIOSH-approved respirators (e.g., OV/AG/P99) when handling uncharacterized intermediates .
Q. What are best practices for ensuring reproducibility in pyrrolo[2,3-b]pyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
